molecular formula C17H25N3O2 B5411169 N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide

Cat. No.: B5411169
M. Wt: 303.4 g/mol
InChI Key: OTQZFFVCCXSKFQ-UHFFFAOYSA-N
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Description

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with dimethylphenyl and dimethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the reaction of aromatic amines with α,β-unsaturated acids, esters, or nitriles. Acidic or basic catalysts are often required to facilitate these reactions. For instance, the condensation of N-(2,3-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate under reflux conditions yields the corresponding 1-aryl-3-ethoxycarbonyl-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the piperidine ring or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-aryl substituted piperidines and β-alanines, such as:

  • N-(3,5-dimethylphenyl)-α-methyl-β-alanine
  • N-(2,3-dimethylphenyl)-α-methyl-β-alanine

Uniqueness

N~4~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-N-(2,3-dimethylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-12-6-5-7-15(13(12)2)18-16(21)14-8-10-20(11-9-14)17(22)19(3)4/h5-7,14H,8-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQZFFVCCXSKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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